

# In-depth Technical Guide: CM-3 Compound

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## Compound of Interest

Compound Name: CM-3

Cat. No.: B1577454

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This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental background of the compound designated **CM-3**, also identified as compound 12F in the primary literature.

## Compound Identification

The compound **CM-3** is a novel chromane derivative identified as a selective estrogen receptor modulator (SERM).

Identifier	Value
IUPAC Name	(2R,3R,4S)-5-Fluoro-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]chroman-6-ol
CAS Number	783342-64-3 (for the (2S,3S,4R) stereoisomer)
PDB Ligand ID	CM3
Primary Literature ID	Compound 12F

## Biological Activity and Quantitative Data

**CM-3** (12F) has been characterized as a potent and selective estrogen receptor alpha (ER $\alpha$ ) antagonist. The following tables summarize the quantitative data from the primary literature.

Table 1: In Vitro Estrogen Receptor Binding Affinity

Compound	ER $\alpha$ Binding IC50 (nM)	ER $\beta$ Binding IC50 (nM)
CM-3 (12F)	0.4	1.7
Estradiol	1.0	1.0

Table 2: Functional Antagonism in Uterine Tissue

Compound	In Vivo Antagonism of Estradiol in Immature Rat Uterine Weight Assay (IC50 mg/kg)
CM-3 (12F)	0.03

Table 3: Effects on Bone and Cholesterol in Ovariectomized Rats

Compound	Inhibition of Ovariectomy-Induced Bone Resorption	Lowering of Serum Cholesterol
CM-3 (12F)	Effective	Effective

Table 4: MCF-7 Breast Cancer Cell Growth Inhibition

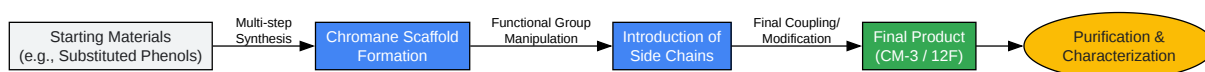
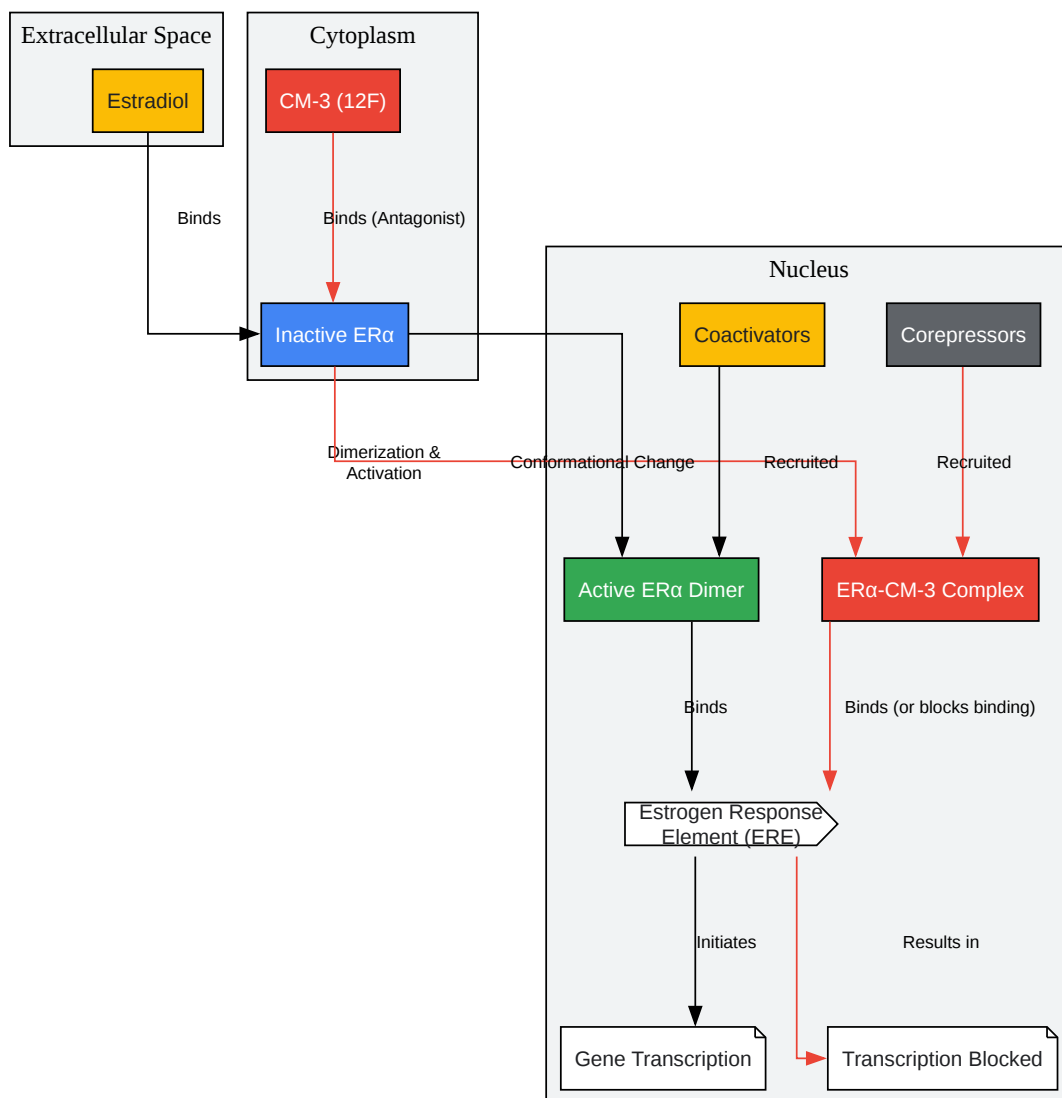
Compound	Inhibition of MCF-7 Cell Growth
CM-3 (12F)	Potent Inhibitor

## Mechanism of Action and Signaling Pathway

**CM-3 (12F)** is classified as a Selective Estrogen Receptor Modulator (SERM) with antagonist properties in the context of the estrogen receptor alpha (ER $\alpha$ ). Its mechanism of action involves competitive binding to the ligand-binding domain of ER $\alpha$ , preventing the binding of the natural ligand, estradiol. This binding event induces a conformational change in the receptor that differs from that induced by an agonist.

As an antagonist, **CM-3**'s binding to ER $\alpha$  leads to the recruitment of corepressor proteins instead of coactivator proteins. This receptor-corepressor complex is unable to efficiently initiate the transcription of estrogen-responsive genes. Furthermore, some SERMs, including potent antagonists like **CM-3**, can promote the degradation of the estrogen receptor, a mechanism known as Selective Estrogen Receptor Downregulation (SERD).

The primary signaling pathway affected by **CM-3** is the estrogen receptor signaling pathway.



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